Bis[(1,2-oxazol-5-yl)methyl]amine
Description
Bis[(1,2-oxazol-5-yl)methyl]amine is a heterocyclic compound featuring two 1,2-oxazole rings linked via methylene groups to a central secondary amine. The 1,2-oxazole moiety (isoxazole) is a five-membered aromatic ring containing one oxygen and one nitrogen atom, which confers both electron-withdrawing and hydrogen-bonding capabilities. This compound serves as a versatile building block in organic synthesis, particularly in pharmaceutical and materials science research. Its bifunctional nature allows for diverse reactivity, making it valuable for constructing complex molecular architectures .
Properties
CAS No. |
401647-14-1 |
|---|---|
Molecular Formula |
C8H9N3O2 |
Molecular Weight |
179.18 g/mol |
IUPAC Name |
1-(1,2-oxazol-5-yl)-N-(1,2-oxazol-5-ylmethyl)methanamine |
InChI |
InChI=1S/C8H9N3O2/c1-3-10-12-7(1)5-9-6-8-2-4-11-13-8/h1-4,9H,5-6H2 |
InChI Key |
GKRCRBJSTCOKSD-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(ON=C1)CNCC2=CC=NO2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis[(1,2-oxazol-5-yl)methyl]amine typically involves the reaction of oxazole derivatives with amine precursors. One common method is the cyclization of amino alcohols with nitriles or carboxylic acids under acidic or basic conditions . The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as potassium hydroxide (KOH) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Bis[(1,2-oxazol-5-yl)methyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole N-oxides.
Reduction: Reduction reactions can convert oxazole rings to oxazolines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the oxazole rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like amines and thiols are used under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions include oxazole N-oxides, oxazolines, and various substituted oxazole derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
Bis[(1,2-oxazol-5-yl)methyl]amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: It is investigated for its potential therapeutic properties, including anticancer, antibacterial, and antiviral activities.
Industry: The compound is used in the development of new materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of Bis[(1,2-oxazol-5-yl)methyl]amine involves its interaction with specific molecular targets, such as enzymes and receptors. The oxazole rings can form non-covalent interactions, including hydrogen bonds and π-π stacking, with the active sites of enzymes, thereby inhibiting their activity. The compound’s ability to modulate biological pathways makes it a promising candidate for drug development .
Comparison with Similar Compounds
Comparison with Structural Analogs
The following analysis compares Bis[(1,2-oxazol-5-yl)methyl]amine with structurally related compounds, focusing on substituent effects, molecular properties, and applications.
2.1. Substituent Effects on the Oxazole Ring
- Electron-Donating vs. Electron-Withdrawing Groups: Fluorophenyl Derivatives: Compounds like {3-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]propyl}(methyl)amine (C₁₃H₁₅FN₂O) exhibit enhanced electronic polarization due to the electron-withdrawing fluorine atom. Methyl and Ethyl Substituents: Derivatives such as [(3-ethyl-1,2-oxazol-5-yl)methanamine] (C₆H₁₀N₂O) and methyl[(3-methyl-1,2-oxazol-5-yl)methyl]amine hydrochloride (C₆H₁₁ClN₂O) introduce steric bulk, which may hinder molecular packing in crystalline states but improve lipid solubility . Aromatic Extensions: Compounds with pyridinyl (e.g., 1-(3-pyridin-3-ylisoxazol-5-yl)methanamine dihydrochloride) or phenyl groups (e.g., methyl[3-(3-phenyl-1,2-oxazol-5-yl)propyl]amine) extend conjugation, altering UV-Vis absorption profiles and redox properties .
2.2. Hydrogen-Bonding and Crystallographic Behavior
- This compound lacks strong hydrogen-bond donors beyond the amine, whereas analogs like {[3-(4-methoxyphenyl)-1,2-oxazol-5-yl]methyl}(methyl)amine (C₁₂H₁₃N₂O₂) contain methoxy groups capable of forming hydrogen bonds. Such differences influence crystal packing and solubility .
- Structural studies of these compounds often rely on programs like SHELXL (for refinement) and ORTEP-3 (for visualization), ensuring accurate bond-length and angle determinations .
2.3. Molecular Weight and Physicochemical Properties
- This compound (C₈H₈N₄O₂; MW = 192.18 g/mol) has a lower molecular weight compared to bulkier analogs like {5-[3-(3-fluorophenyl)-1,2-oxazol-5-yl]pentyl}(methyl)amine (C₁₅H₁₉FN₂O; MW = 262.32 g/mol). This difference impacts volatility, diffusion rates, and bioavailability .
- Hydrochloride salts (e.g., [(3-methyl-4,5-dihydroisoxazol-5-yl)methyl]amine hydrochloride) exhibit higher aqueous solubility due to ionic character, making them preferable for biological assays .
Data Table: Key Structural and Commercial Attributes
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